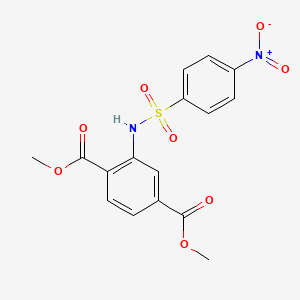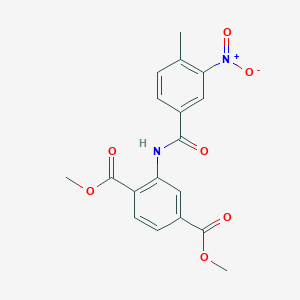![molecular formula C17H13N3O7S2 B11640498 Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-5-NITROBENZOATE is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-5-NITROBENZOATE, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives may involve large-scale condensation reactions under controlled conditions to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is increasingly emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The benzothiazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .
Scientific Research Applications
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-5-NITROBENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s and tuberculosis
Mechanism of Action
The mechanism of action of METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-5-NITROBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to active sites or interfere with biological pathways by interacting with key proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Known for their cholinesterase inhibition and neuroprotective properties.
Benzothiazole-based anti-tubercular compounds: Investigated for their activity against tuberculosis.
Uniqueness
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-5-NITROBENZOATE is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiazole ring with a nitrobenzoate moiety allows for diverse applications and interactions that may not be observed in other similar compounds .
Properties
Molecular Formula |
C17H13N3O7S2 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl 3-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C17H13N3O7S2/c1-27-16(22)10-5-9(6-11(7-10)20(23)24)15(21)19-17-18-13-4-3-12(29(2,25)26)8-14(13)28-17/h3-8H,1-2H3,(H,18,19,21) |
InChI Key |
WSXDQAFDIHYFAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)

![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)
